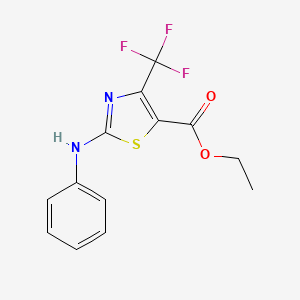

Ethyl 2-(phenylamino)-4-(trifluoromethyl)thiazole-5-carboxylate

Description

Ethyl 2-(phenylamino)-4-(trifluoromethyl)thiazole-5-carboxylate (CAS: 937597-96-1, molecular formula: C₁₃H₁₁F₃N₂O₂S) is a fluorinated thiazole derivative featuring a trifluoromethyl group at position 4, a phenylamino substituent at position 2, and an ethyl carboxylate ester at position 3. This compound is part of a broader class of 1,3-thiazole derivatives known for their biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties . The trifluoromethyl group enhances metabolic stability and lipophilicity, while the phenylamino moiety contributes to π-π stacking interactions in biological targets .

Properties

IUPAC Name |

ethyl 2-anilino-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F3N2O2S/c1-2-20-11(19)9-10(13(14,15)16)18-12(21-9)17-8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOSNIDSVGJVRPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)NC2=CC=CC=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F3N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(phenylamino)-4-(trifluoromethyl)thiazole-5-carboxylate typically involves the reaction of 2-aminothiazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The resulting intermediate is then reacted with trifluoromethyl iodide and a suitable catalyst, such as copper(I) iodide, to introduce the trifluoromethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(phenylamino)-4-(trifluoromethyl)thiazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The phenylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

Oxidation: Oxidized derivatives of the thiazole ring.

Reduction: Reduced derivatives with altered functional groups.

Substitution: Substituted thiazole derivatives with different functional groups replacing the phenylamino group.

Scientific Research Applications

Pharmaceutical Development

Antimicrobial Activity

One of the primary applications of ethyl 2-(phenylamino)-4-(trifluoromethyl)thiazole-5-carboxylate is in the field of antimicrobial agents. Preliminary studies suggest that this compound exhibits significant antibacterial and antifungal properties. Its unique structural features, such as the trifluoromethyl group and phenylamino substitution, enhance its biological activity compared to other thiazole derivatives.

Mechanism of Action Studies

Understanding the mechanism of action is crucial for developing effective pharmaceuticals. Interaction studies involving this compound have been conducted to elucidate its mode of action against various pathogens. These studies typically involve in vitro assays to assess its efficacy and safety profiles, which are essential for further development into therapeutic agents.

Agrochemicals

Pesticidal Properties

The compound's structural characteristics also make it a candidate for use in agrochemicals. Research indicates that it may possess potential as a pesticide due to its ability to inhibit certain biological pathways in pests. This application is particularly relevant in the context of developing environmentally friendly agricultural solutions that minimize chemical residues.

Material Science

Polymer Chemistry

In material science, this compound can be utilized as a building block for synthesizing novel polymers with enhanced thermal and chemical stability. The incorporation of thiazole units into polymer matrices can impart unique properties that are beneficial for various industrial applications.

Several case studies have documented the efficacy of this compound:

- Antimicrobial Efficacy : A study demonstrated that derivatives of thiazoles exhibit varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. This compound showed promising results, suggesting further exploration could lead to new antibiotic agents.

- Pesticidal Activity : Research on thiazole-based compounds indicated that they could disrupt metabolic processes in insects, leading to their potential use as novel pesticides. This compound was highlighted as a candidate for further investigation in agricultural applications.

- Polymer Synthesis : In polymer chemistry, studies have shown that incorporating thiazole derivatives into polymer chains can enhance properties such as heat resistance and mechanical strength. This compound's unique structure allows for potential innovations in material design.

Mechanism of Action

The mechanism of action of Ethyl 2-(phenylamino)-4-(trifluoromethyl)thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and reach its targets.

Comparison with Similar Compounds

Key Structural Features:

- Thiazole core : A five-membered aromatic ring with sulfur and nitrogen atoms.

- Trifluoromethyl group : Electron-withdrawing, improves resistance to oxidative metabolism.

- Phenylamino group: Enhances binding affinity to hydrophobic pockets in enzymes or receptors.

- Ethyl carboxylate ester : Increases solubility and serves as a prodrug motif for carboxylic acid activation.

Comparison with Similar Compounds

Thiazole derivatives with trifluoromethyl and carboxylate groups are widely studied. Below is a detailed comparison of structural analogs, synthetic routes, and biological activities.

Structural Analogues

Physicochemical Properties

| Property | Target Compound | Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate | 3-Trifluoromethylphenylamino Analog |

|---|---|---|---|

| Molecular Weight | 316.30 | 315.31 | 330.33 |

| Density (g/cm³) | Not reported | 1.362 (predicted) | 1.362 (predicted) |

| pKa | Not reported | 1.89 (predicted) | 1.89 (predicted) |

| Boiling Point (°C) | Not reported | 389.4 (predicted) | 389.4 (predicted) |

| LogP | ~3.2 (estimated) | ~3.5 (estimated) | ~3.8 (estimated) |

Research Implications

- Structure-Activity Relationships (SAR): The phenylamino group at position 2 and trifluoromethyl at position 4 are critical for bioactivity. Methyl or ethyl substituents on the phenyl ring modulate steric effects .

- Synthetic Scalability : Ethyl carboxylate esters are generally synthesized in high yields (>75%) under mild conditions, favoring industrial production .

Biological Activity

Ethyl 2-(phenylamino)-4-(trifluoromethyl)thiazole-5-carboxylate is a heterocyclic compound characterized by its thiazole ring, which features a trifluoromethyl group and an ethyl ester functional group. Its molecular formula is C₁₃H₁₁F₃N₂O₂S, and it has garnered attention for its potential biological activities, particularly in pharmaceutical applications.

Structural Features and Synthesis

The compound's unique structure, with a phenylamino group and a trifluoromethyl substituent on the thiazole ring, enhances its biological activity compared to other derivatives lacking these features. The synthesis of this compound can be achieved through various methods, which include traditional organic synthesis techniques that allow for the introduction of the trifluoromethyl group and the phenylamino moiety.

Biological Activities

1. Antimicrobial Properties

this compound has shown potential as an antimicrobial agent. Preliminary studies suggest that it may inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial drug.

2. Anticancer Activity

Recent investigations into thiazole derivatives have indicated that compounds similar to this compound exhibit significant anticancer properties. For example, thiazole derivatives have been reported to inhibit cell proliferation in cancer cell lines with IC50 values in the micromolar range. Specifically, compounds with structural similarities have demonstrated selective toxicity towards cancer cells while sparing normal cells, indicating a promising therapeutic window.

3. Mechanism of Action

The mechanism by which this compound exerts its biological effects is still under investigation. Interaction studies are crucial for understanding its mechanism of action, which may involve modulation of specific cellular pathways or targets such as matrix metalloproteinases (MMPs), which are implicated in cancer metastasis.

Comparative Analysis with Related Compounds

A comparative analysis reveals that this compound shares structural similarities with other thiazole derivatives known for their biological activities. Below is a table summarizing some related compounds:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| Ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate | 344-72-9 | Lacks phenyl substitution; simpler structure |

| Ethyl 2-(sec-butylamino)-4-(trifluoromethyl)thiazole-5-carboxylate | 19616506 | Different alkyl substitution; similar thiazole framework |

| Ethyl 4-methyl-2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazole-5-carboxylate | 58496111 | Contains a methyl group; modified aromatic substitution |

This table illustrates the diversity among thiazole derivatives and highlights how specific substitutions can influence biological activity.

Case Studies and Research Findings

Several studies have explored the biological effects of thiazole derivatives:

- Anticancer Activity : A study reported that thiazole compounds exhibited potent inhibitory effects on cancer cell lines such as MDA-MB-231 (a triple-negative breast cancer cell line), with IC50 values significantly lower than those of standard chemotherapeutics like 5-Fluorouracil .

- Antimicrobial Activity : In vitro assays have demonstrated that certain thiazole derivatives possess strong antibacterial properties against Gram-positive and Gram-negative bacteria, suggesting their potential as new antimicrobial agents.

Q & A

Basic Research Question

- X-ray crystallography ( , 21 ) provides definitive structural data, including bond lengths and dihedral angles between the thiazole and phenyl rings .

- NMR and IR spectroscopy validate functional groups (e.g., ester carbonyl at ~1700 cm⁻¹ in IR) .

- HPLC (as in ) ensures purity, with preparative HPLC achieving >95% purity in isolated products .

How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer efficacy) across studies?

Advanced Research Question

Discrepancies often arise from variations in substituents, assay protocols, or cell lines. For example:

- reports broad antimicrobial activity, while focuses on SIRT2 inhibition for anticancer applications .

- lists derivatives with differing substituents (e.g., nitro, methoxy) that alter bioactivity profiles .

Resolution Strategies : - Standardize assays (e.g., MIC for antimicrobials, IC₅₀ for enzyme inhibition).

- Perform comparative SAR studies using analogs from to isolate substituent effects .

What in vitro assays are recommended for evaluating its potential as an enzyme inhibitor or anticancer agent?

Advanced Research Question

- Enzyme Inhibition : Use fluorescence-based assays (e.g., SIRT2 inhibition in ) with NAD⁺-dependent deacetylase activity measurements .

- Anticancer Screening : Employ MTT or SRB assays on cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ calculations.

- Apoptosis Markers : Western blotting for caspase-3/7 activation (referenced in for triazole derivatives) .

How do reaction solvents and catalysts impact the synthesis of derivatives for structure-activity relationship (SAR) studies?

Advanced Research Question

- Solvents : Polar aprotic solvents (e.g., acetonitrile in ) improve electrophilic substitution, while ethanol favors nucleophilic reactions ( ) .

- Catalysts : Triethylamine in facilitates coupling reactions, whereas Bleaching Earth Clay in enhances heterocyclic ring formation .

Data Table : Synthesis Optimization

| Condition | Yield (%) | Purity | Source |

|---|---|---|---|

| Acetonitrile, 80°C | 27 | >95% | |

| Ethanol, reflux | 85 | 97% |

What computational methods are suitable for predicting the compound’s pharmacokinetic properties or target binding?

Advanced Research Question

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with SIRT2 ( ) or other targets .

- ADMET Prediction : Tools like SwissADME calculate logP, solubility, and CYP450 interactions based on PubChem data ( ) .

- DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity trends .

How does the compound’s stability under varying pH and temperature conditions affect formulation for biological assays?

Basic Research Question

- pH Stability : Perform accelerated degradation studies in buffers (pH 1–12) monitored via HPLC. notes hydrolysis of ester groups under basic conditions, yielding carboxylic acid derivatives .

- Thermal Stability : TGA/DSC analysis (referenced in ) reveals decomposition points >200°C, suggesting room-temperature storage is sufficient .

What are the key challenges in scaling up synthesis while maintaining reproducibility for preclinical studies?

Advanced Research Question

- Reproducibility Issues : Batch-dependent impurities from incomplete chlorination ( ) or solvent residues .

- Scale-Up Solutions :

How can researchers validate the compound’s mechanism of action when conflicting pathways are proposed?

Advanced Research Question

- Target Deconvolution : Combine CRISPR screening and proteomics to identify binding partners.

- Pathway Analysis : Use transcriptomics (RNA-seq) on treated cells to map upregulated/downregulated genes ( references triazole derivatives’ effects on apoptosis pathways) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.